molecular formula CH4N2S2 B14693991 Thiohydroxylamine, S-(aminothioxomethyl)- CAS No. 23601-55-0

Thiohydroxylamine, S-(aminothioxomethyl)-

Cat. No.: B14693991
CAS No.: 23601-55-0
M. Wt: 108.19 g/mol
InChI Key: XQIJUNRYEIASNK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Thiohydroxylamine, S-(aminothioxomethyl)- is a chemical compound with the molecular formula CH4N2S2 and a molecular weight of 108.19 g/mol It is known for its unique structure, which includes a thiohydroxylamine group and an aminothioxomethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Thiohydroxylamine, S-(aminothioxomethyl)- typically involves the reaction of thiohydroxylamine with a suitable aminothioxomethylating agent. The reaction conditions often include the use of solvents such as ethanol or methanol and may require the presence of a catalyst to facilitate the reaction. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure optimal yield .

Industrial Production Methods

Industrial production of Thiohydroxylamine, S-(aminothioxomethyl)- follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for large-scale production. The product is then purified using standard techniques such as recrystallization or chromatography to obtain the desired purity .

Chemical Reactions Analysis

Types of Reactions

Thiohydroxylamine, S-(aminothioxomethyl)- undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide or potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the specific reaction but generally involve standard laboratory techniques and conditions .

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, amines, and thiols, depending on the type of reaction and the reagents used .

Scientific Research Applications

Thiohydroxylamine, S-(aminothioxomethyl)- has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of Thiohydroxylamine, S-(aminothioxomethyl)- involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile, participating in various chemical reactions that modify the structure and function of target molecules. The exact molecular targets and pathways involved depend on the specific application and the context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to Thiohydroxylamine, S-(aminothioxomethyl)- include other thiohydroxylamines and aminothioxomethyl derivatives. Some examples are:

  • Thiohydroxylamine
  • Aminothioxomethylamine
  • Thiohydroxylamine, S-(methylthioxomethyl)-

Uniqueness

Thiohydroxylamine, S-(aminothioxomethyl)- is unique due to its specific combination of functional groups, which imparts distinctive chemical properties and reactivity. This uniqueness makes it valuable for specific applications in research and industry, where its particular reactivity and interactions are advantageous .

Properties

CAS No.

23601-55-0

Molecular Formula

CH4N2S2

Molecular Weight

108.19 g/mol

IUPAC Name

amino carbamodithioate

InChI

InChI=1S/CH4N2S2/c2-1(4)5-3/h3H2,(H2,2,4)

InChI Key

XQIJUNRYEIASNK-UHFFFAOYSA-N

Canonical SMILES

C(=S)(N)SN

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.